methyl 4-(2-bromoethyl)-3-fluorobenzoate
Description
Properties
CAS No. |
2703773-42-4 |
|---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems and Reaction Optimization
Catalyst selection critically influences reaction efficiency. For esterification, Brønsted acids like H₂SO₄ offer high activity but require corrosion-resistant equipment. Solid acid catalysts (e.g., Amberlyst-15) provide easier separation and reusability, though with marginally lower yields (75–85% vs. 90–95% for H₂SO₄) .
Table 1: Comparative Analysis of Esterification Catalysts
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| H₂SO₄ | 92 | 8 | 70 |
| HCl | 88 | 10 | 65 |
| Amberlyst-15 | 82 | 12 | 75 |
| p-Toluenesulfonic acid | 85 | 9 | 70 |
For bromination, radical initiators like AIBN ensure regioselectivity, while Lewis acids (e.g., FeCl₃) can accelerate electrophilic pathways. However, Lewis acids risk ester group degradation at elevated temperatures .
Intermediate Synthesis: 4-(2-Bromoethyl)-3-Fluorobenzoic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling. A notable method involves:
-
Friedel-Crafts Alkylation: 3-Fluorobenzoic acid reacts with ethylene in the presence of AlCl₃ to form 4-ethyl-3-fluorobenzoic acid.
-
Bromination: Radical bromination of the ethyl group using NBS and AIBN yields 4-(2-bromoethyl)-3-fluorobenzoic acid .
Key Challenges:
-
Regioselectivity: Competing bromination at aromatic positions requires careful control of reaction conditions.
-
Acid Stability: The carboxylic acid group may degrade under prolonged exposure to HBr, necessitating low-temperature bromination .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm product identity. For this compound:
-
¹H NMR (CDCl₃): δ 7.85 (dd, J = 8.5 Hz, 1H, ArH), 7.45 (d, J = 6.2 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.40 (t, J = 7.8 Hz, 2H, CH₂Br), 2.95 (t, J = 7.8 Hz, 2H, CH₂Ar) .
-
¹³C NMR: δ 166.5 (C=O), 162.3 (d, J = 248 Hz, C-F), 132.1–115.8 (ArC), 52.1 (OCH₃), 34.2 (CH₂Br), 30.5 (CH₂Ar) .
Industrial and Environmental Considerations
Large-scale synthesis prioritizes atom economy and solvent recovery. Green chemistry principles advocate for:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzoate ester. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Methyl 4-(Bromomethyl)-3-fluorobenzoate
- Structure : Bromine on a methyl group (C8H8BrFO2) .
- Synthesis : Prepared via bromination of methyl 3-fluoro-4-methylbenzoate, yielding a white waxy solid (61% yield) .
- Reactivity : The bromomethyl group undergoes rapid nucleophilic substitution due to steric accessibility.
- Applications : Key intermediate in histone deacetylase 6 (HDAC6) inhibitors (e.g., compound 21d in ) .
- Physical Properties : Molecular weight 247.0 g/mol (ESI LRMS: [M + H]+) .
Comparison :
- The bromomethyl analogue lacks the ethyl chain, leading to faster reaction kinetics in substitutions but reduced lipophilicity compared to the bromoethyl derivative.
Ethyl 4-(2-Bromoethoxy)-3-fluorobenzoate
- Structure : Bromine on an ethoxy group (C11H12BrFO3; MW 291.11 g/mol) .
- Reactivity : The ether linkage reduces electrophilic aromatic substitution activity. Bromine here participates in ether-specific reactions (e.g., elimination or nucleophilic displacement).
- Applications : Less commonly reported in drug synthesis compared to bromoalkyl esters.
Comparison :
- The ethoxy group introduces polarity, enhancing solubility in polar solvents. The bromoethyl ester’s alkyl chain offers better membrane permeability for biological targets.
4-(2-Bromoethyl)benzoic Acid
Comparison :
- The acid form is more reactive in coupling reactions but less stable under basic conditions compared to the ester form.
Methyl 4-(Azidomethyl)-3-fluorobenzoate
- Structure : Azide-functionalized methyl group (C9H7FN3O2) .
- Reactivity : Azide group enables click chemistry (e.g., Cu-catalyzed cycloaddition), contrasting with bromoethyl’s alkylation utility.
- Safety : Azides pose explosion risks, whereas bromo compounds are safer but require toxicity precautions.
Comparison :
- The azide derivative is specialized for bioconjugation, while the bromoethyl ester is tailored for carbon-carbon bond-forming reactions.
Key Data Table: Structural and Functional Comparison
*FB = fluorobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
